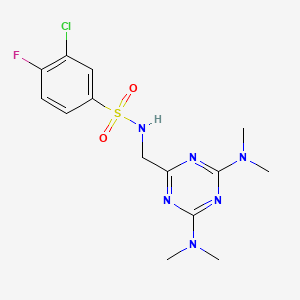

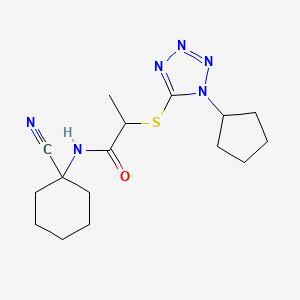

![molecular formula C8H13ClO2S B2743049 2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride CAS No. 2095396-51-1](/img/structure/B2743049.png)

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonating agent that is used to introduce sulfonic acid groups into organic molecules. In

Scientific Research Applications

Electrophilic Reagent in Heterocyclic System Synthesis

Sulfonyl chlorides like 1,2-ethanedisulfenyl chloride have been utilized as electrophilic reagents for the preparation of dihydro-1,4-dithiino substituted aromatics. These compounds react with activated aromatics to yield new heterocyclic systems, demonstrating their utility in synthesizing complex organic structures with potential applications in materials science and pharmaceuticals (Allared et al., 2001).

Reactivity and Synthesis of Sulfonyl Chloride Derivatives

The synthesis and reactivity of sulfonyl chloride derivatives, such as 2-(phenylthio)ethanesulfonyl chloride, have been explored to understand their chemical behavior and potential in synthetic chemistry. These studies provide insights into reaction mechanisms and the synthesis of new compounds, highlighting the versatility of sulfonyl chlorides in organic synthesis (King & Khemani, 1985).

Cyclopropyl Derivatives and Chemical Reactivity

Research on cyclopropyl derivatives, such as the study of cyclopropylcarbinol in dilute hydrochloric acid, reveals complex reaction pathways leading to a variety of products. These studies not only enhance our understanding of cyclopropyl chemistry but also provide methodologies for synthesizing cyclopropyl-containing compounds with potential applications in drug discovery and development (Lee & Cessna, 1980).

Innovative Rearrangements and Chemical Transformations

Investigations into the rearrangement of sulfonyl-containing compounds, such as the potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones, showcase the innovative approaches to chemical synthesis that sulfonyl chlorides enable. These rearrangements lead to novel compounds with unique structures and potential applications in various fields of chemistry (Bin et al., 2004).

properties

IUPAC Name |

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUNVEMJQJCLHX-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2C[C@H]2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)